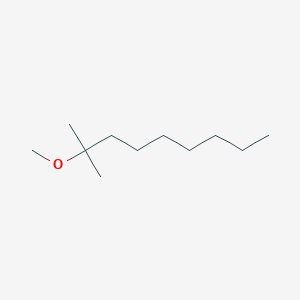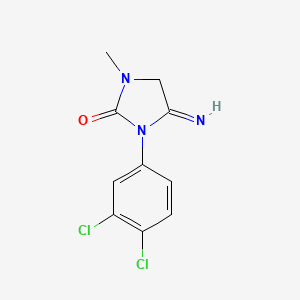
3-(3,4-Dichlorophenyl)-4-imino-1-methylimidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Dichlorophenyl)-4-imino-1-methylimidazolidin-2-one is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a dichlorophenyl group and an imidazolidinone ring. It is often used as an intermediate in organic synthesis and has been studied for its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)-4-imino-1-methylimidazolidin-2-one typically involves the reaction of 3,4-dichloroaniline with phosgene to form 3,4-dichlorophenyl isocyanate. This intermediate is then reacted with a suitable amine, such as dimethylamine, under controlled conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous feeding reactions using 3,4-dichloroaniline and phosgene as raw materials. The process is designed to maximize the utilization of phosgene and minimize waste, making it both efficient and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,4-Dichlorophenyl)-4-imino-1-methylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
3-(3,4-Dichlorophenyl)-4-imino-1-methylimidazolidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and dyes.
Mécanisme D'action
The mechanism of action of 3-(3,4-Dichlorophenyl)-4-imino-1-methylimidazolidin-2-one involves its interaction with specific molecular targets. For instance, it inhibits photosynthesis by blocking the plastoquinone binding site of photosystem II, thereby disrupting the electron transport chain . This inhibition reduces the ability of plants to convert light energy into chemical energy, making it an effective herbicide.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3,4-Dichlorophenyl)-1,1-dimethylurea:
3,4-Dichlorophenylhydrazine: This compound shares the dichlorophenyl group but has different applications and reactivity.
Uniqueness
3-(3,4-Dichlorophenyl)-4-imino-1-methylimidazolidin-2-one is unique due to its imidazolidinone ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in multiple fields make it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
78272-03-4 |
|---|---|
Formule moléculaire |
C10H9Cl2N3O |
Poids moléculaire |
258.10 g/mol |
Nom IUPAC |
3-(3,4-dichlorophenyl)-4-imino-1-methylimidazolidin-2-one |
InChI |
InChI=1S/C10H9Cl2N3O/c1-14-5-9(13)15(10(14)16)6-2-3-7(11)8(12)4-6/h2-4,13H,5H2,1H3 |
Clé InChI |
YRZFGEGIKHMEPG-UHFFFAOYSA-N |
SMILES canonique |
CN1CC(=N)N(C1=O)C2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyridin-1-ium chloride](/img/structure/B14444625.png)

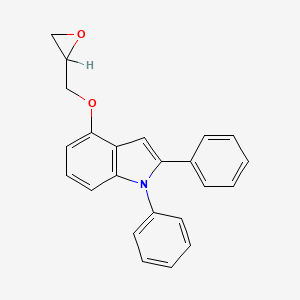


![1-[2-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B14444661.png)
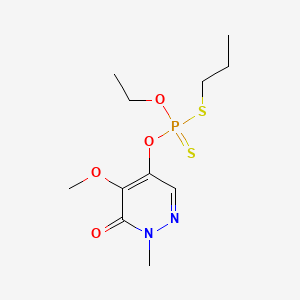
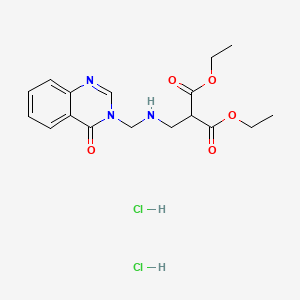

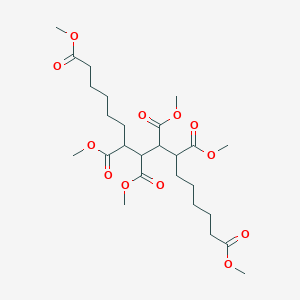
![Spiro[11.12]tetracosan-13-one](/img/structure/B14444706.png)
